Fmoc-Hph(2-Me)-OH
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Overview
Description
Fmoc-Hph(2-Me)-OH: is a derivative of phenylalanine, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the elongation of the peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Hph(2-Me)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is usually achieved by reacting phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methylation: The phenyl ring of the protected phenylalanine is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU, DIC, or other peptide coupling reagents in the presence of a base like N-methylmorpholine.
Major Products:
Deprotection: The major product is the free amino acid or peptide.
Coupling: The major product is the elongated peptide chain.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Hph(2-Me)-OH is used in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Biology and Medicine:
Drug Development: Peptides synthesized using this compound can be used in the development of therapeutic agents.
Biological Studies: These peptides can be used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Industry:
Biotechnology: Peptides synthesized using this compound can be used in various biotechnological applications, including the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides synthesized using Fmoc-Hph(2-Me)-OH depends on the specific sequence and structure of the peptide. Generally, these peptides can interact with biological targets such as enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Fmoc-Phenylalanine: Similar to Fmoc-Hph(2-Me)-OH but without the methyl group on the phenyl ring.
Fmoc-Tyrosine: Contains a hydroxyl group on the phenyl ring instead of a methyl group.
Uniqueness:
This compound: is unique due to the presence of the methyl group on the phenyl ring, which can influence the hydrophobicity and steric properties of the resulting peptides, potentially affecting their biological activity and stability.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBBDZBLYYOZAW-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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